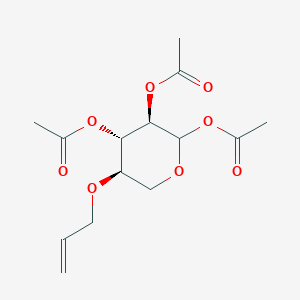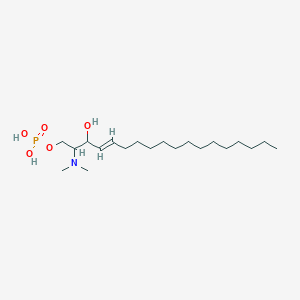![molecular formula C25H30ClN3O2 B235648 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide, also known as CPPC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potential antipsychotic agent that has been extensively studied for its mechanism of action and therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves the inhibition of dopamine D2 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which are hyperactive in patients with schizophrenia. The inhibition of dopamine D2 receptors also leads to a decrease in the release of glutamate and other excitatory neurotransmitters, which contribute to the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of dopamine and glutamate in the brain, which are elevated in patients with schizophrenia. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for use in lab experiments. It has a relatively low affinity for serotonin 5-HT2A receptors, which limits its usefulness for studying the role of serotonin in the brain. This compound is also not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that have fewer side effects than current antipsychotic medications. Another area of interest is the development of combination therapies that target both dopamine and glutamate systems in the brain. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with cyclopentanone to form 4-chlorophenylcyclopentanone. This intermediate product is then reacted with 4-(4-propanoylpiperazin-1-yl)phenylboronic acid to form this compound. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound has also been shown to have a moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Propiedades
Fórmula molecular |
C25H30ClN3O2 |
|---|---|
Peso molecular |
440 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-2-23(30)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(31)25(13-3-4-14-25)19-5-7-20(26)8-6-19/h5-12H,2-4,13-18H2,1H3,(H,27,31) |
Clave InChI |
KFLXEHGGNFHHDK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)